N1-(4-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-(4-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is a compound that belongs to the class of ureas. It is known for its role as an atypical antipsychotic, particularly in the treatment of hallucinations and delusions associated with Parkinson’s disease . This compound is characterized by the presence of a 4-fluorophenyl group, a 1-methylpiperidin-4-yl group, and an oxalamide moiety.
Mechanism of Action
Target of Action
N1-(4-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, also known as N’-(4-fluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide, primarily targets the serotonin 5-HT2A receptors . These receptors play a crucial role in various neurological and psychiatric disorders .
Mode of Action
This compound acts as an inverse agonist and antagonist at serotonin 5-HT2A receptors . This means that it binds to these receptors and induces a pharmacological response opposite to that of an agonist .
Biochemical Pathways
The action of this compound on the serotonin 5-HT2A receptors affects the serotonin signaling pathway . This can lead to downstream effects such as the alleviation of psychotic symptoms .
Pharmacokinetics
These properties can impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of hallucinations and delusions associated with disorders such as Parkinson’s disease . This is achieved through its antagonistic action on the serotonin 5-HT2A receptors .
Biochemical Analysis
Biochemical Properties
N1-(4-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide interacts with various biomolecules, including enzymes and proteins. It acts as a 5-hydroxytryptamine 2A receptor inverse agonist and a serotonergic antagonist . This means it binds to the same receptor as a 5-hydroxytryptamine 2A receptor agonist but induces a pharmacological response opposite to that agonist .
Cellular Effects
The compound exerts various effects on cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its role as a serotonergic antagonist means it can block the actions of serotonin or serotonergic agonists, which can have significant effects on cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . As a 5-hydroxytryptamine 2A receptor inverse agonist, it binds to the receptor and induces a pharmacological response opposite to that of the agonist .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide typically involves the reaction of 4-fluorobenzylamine with 1-methylpiperidin-4-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction may yield an alcohol .
Scientific Research Applications
N1-(4-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Used in the treatment of hallucinations and delusions associated with Parkinson’s disease.
Industry: Used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
Pimavanserin: An antipsychotic drug with a similar structure and mechanism of action.
1-Benzyl-3-[(4-isobutoxyphenyl)methyl]-1-(1-methyl-4-piperidyl)urea: Another compound with similar pharmacological properties.
Uniqueness
N1-(4-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is unique due to its specific combination of functional groups, which confer its distinct pharmacological properties. Its ability to act as both an inverse agonist and antagonist at serotonin receptors makes it particularly effective in treating psychosis associated with Parkinson’s disease .
Properties
IUPAC Name |
N'-(4-fluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2/c1-19-8-6-11(7-9-19)10-17-14(20)15(21)18-13-4-2-12(16)3-5-13/h2-5,11H,6-10H2,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCYWTBBYGDCIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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